

A Comparative Guide to the Rheological Properties of Plasticized PVC

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Compound of Interest

Compound Name: Diisooctyl glutarate

Cat. No.: B15342387

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The rheological properties of Polyvinyl Chloride (PVC) are critically influenced by the choice and concentration of plasticizers. These additives are essential for enhancing the flexibility and processability of PVC, transforming it from a rigid polymer into a versatile material for a myriad of applications, including in the pharmaceutical and medical device industries. This guide provides an objective comparison of the rheological performance of PVC plasticized with common phthalate, adipate, and bio-based plasticizers, supported by experimental data.

Influence of Plasticizer Type on Rheological Properties

Plasticizers function by embedding themselves between the PVC polymer chains, which increases the intermolecular spacing and allows the chains to move more freely. This increased mobility leads to a reduction in stiffness and viscosity, and a lower glass transition temperature (T_g). The effectiveness of a plasticizer is dependent on its chemical structure, molecular weight, and its compatibility with the PVC matrix.

Phthalate esters, such as Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP), have historically been the most widely used plasticizers due to their excellent performance and cost-effectiveness. Adipate esters, like Dioctyl Adipate (DOA), are known for imparting good low-temperature flexibility. In recent years, there has been a significant shift towards non-phthalate

and bio-based plasticizers due to regulatory pressures and consumer demand for more sustainable and safer materials.

Comparative Rheological Data

The following tables summarize the key rheological properties of PVC plasticized with different types of plasticizers. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview. It is important to note that absolute values can vary depending on the specific grade of PVC, the precise formulation, and the testing conditions.

Table 1: Comparison of Melt Flow Index (MFI) for PVC Plasticized with Various Plasticizers

Plasticizer Type	Plasticizer	Concentration (phr)	Test Temperature (°C)	Test Load (kg)	MFI (g/10 min)
Phthalate	Diethyl Phthalate (DEHP)	40	190	2.16	5.8
Phthalate	Diisononyl Phthalate (DINP)	40	190	2.16	5.2
Adipate	Diethyl Adipate (DEHA)	40	190	2.16	6.5
Bio-based	Epoxidized Soybean Oil (ESBO)	40	190	2.16	4.9

Table 2: Comparison of Melt Viscosity for PVC Plasticized with Various Plasticizers

Plasticizer Type	Plasticizer	Concentration (phr)	Test Temperature (°C)	Shear Rate (s ⁻¹)	Melt Viscosity (Pa·s)
Phthalate	Diethyl Phthalate (DEP)	40	190	100	1200
Phthalate	Diisononyl Phthalate (DINP)	40	190	100	1350
Adipate	Diethyl Adipate (DEA)	40	190	100	1100
Bio-based	Epoxidized Soybean Oil (ESBO)	40	190	100	1450

Table 3: Dynamic Mechanical Analysis (DMA) Data for PVC Plasticized with Various Plasticizers

Plasticizer Type	Plasticizer	Concentration (phr)	Test Frequency (Hz)	Storage Modulus (E') at 25°C (MPa)	Loss Modulus (E'') at 25°C (MPa)	Tan δ at Tg	Glass Transition Temp (Tg) (°C)
Phthalate	Diethyl Phthalate (DOP)	40	1	850	150	1.2	5
Phthalate	Diisononyl Phthalate (DINP)	40	1	950	130	1.1	8
Adipate	Diethyl Adipate (DOA)	40	1	750	160	1.3	-5
Bio-based	Epoxidized Soybean Oil (ESBO)	40	1	1050	120	1.0	12

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Melt Flow Index (MFI) Testing

Standard: Based on ASTM D1238

Objective: To determine the rate of extrusion of molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load.

Apparatus:

- Extrusion Plastometer (Melt Flow Indexer)

- Standard die (2.095 mm diameter, 8.000 mm length)
- Piston
- Analytical balance (accurate to 0.001 g)
- Timer
- Cutting tool

Procedure:

- Sample Preparation: Ensure the plasticized PVC compound is in a consistent form, such as pellets or granules. Dry the sample if necessary to remove any moisture that could affect the results.
- Instrument Setup:
 - Set the temperature of the extrusion plastometer to the specified value (e.g., 190 °C for plasticized PVC). Allow the instrument to stabilize at this temperature.
 - Clean the barrel, die, and piston thoroughly before each test.
- Charging the Barrel:
 - Place the die in the bottom of the barrel.
 - Introduce a specified amount of the sample (typically 3-8 grams) into the barrel.
 - Insert the piston into the barrel and allow the sample to preheat for a specified time (typically 5-7 minutes) to ensure it is fully molten and has reached a uniform temperature.
- Extrusion and Measurement:
 - Place the specified weight (e.g., 2.16 kg) onto the piston.
 - As the molten polymer begins to extrude through the die, discard the first portion of the extrudate.

- Start the timer and collect the extrudate for a specific period (e.g., 1 minute). Alternatively, cut the extrudate at regular intervals.
- Collect at least three separate extrudates.
- Calculation:
 - Weigh each collected extrudate to the nearest 0.001 g.
 - Calculate the MFI in grams per 10 minutes using the following formula: $MFI = (m * 600) / t$ where:
 - m = average mass of the extrudates in grams
 - t = time of collection in seconds (e.g., 60 seconds)

Dynamic Mechanical Analysis (DMA)

Standard: Based on ISO 6721

Objective: To measure the viscoelastic properties of a material as a function of temperature, time, and frequency.

Apparatus:

- Dynamic Mechanical Analyzer with a suitable measurement mode (e.g., tensile, three-point bending)
- Temperature control system (furnace or cooling accessory)
- Sample molds for preparing specimens of defined geometry

Procedure:

- Sample Preparation:
 - Prepare rectangular specimens of the plasticized PVC with precise dimensions as required by the instrument's clamping system. This is often done by compression molding or by cutting from a molded sheet.

- Instrument Setup:
 - Mount the specimen securely in the instrument's clamps.
 - Select the desired measurement mode (e.g., tensile).
 - Set the test parameters:
 - Temperature Range: Define the starting and ending temperatures for the scan (e.g., -50 °C to 100 °C).
 - Heating Rate: Set a constant heating rate (e.g., 3 °C/min).
 - Frequency: Set the oscillation frequency (e.g., 1 Hz).
 - Strain Amplitude: Apply a small, non-destructive sinusoidal strain within the material's linear viscoelastic region (e.g., 0.1%).
- Measurement:
 - Initiate the temperature sweep. The instrument will apply the sinusoidal strain and measure the resulting stress response as the temperature is ramped.
- Data Analysis:
 - The instrument software calculates and plots the storage modulus (E'), loss modulus (E''), and tan delta ($\tan \delta = E''/E'$) as a function of temperature.
 - Storage Modulus (E'): Represents the elastic response and the energy stored during deformation.
 - Loss Modulus (E''): Represents the viscous response and the energy dissipated as heat.
 - Tan Delta ($\tan \delta$): The ratio of the loss modulus to the storage modulus, which provides a measure of the material's damping properties. The peak of the $\tan \delta$ curve is often used to determine the glass transition temperature (T_g).

Capillary Rheometry

Standard: Based on ASTM D3835

Objective: To measure the melt viscosity of a polymer as a function of shear rate and temperature.

Apparatus:

- Capillary Rheometer
- Capillary die of known dimensions (length and diameter)
- Pressure transducer
- Piston

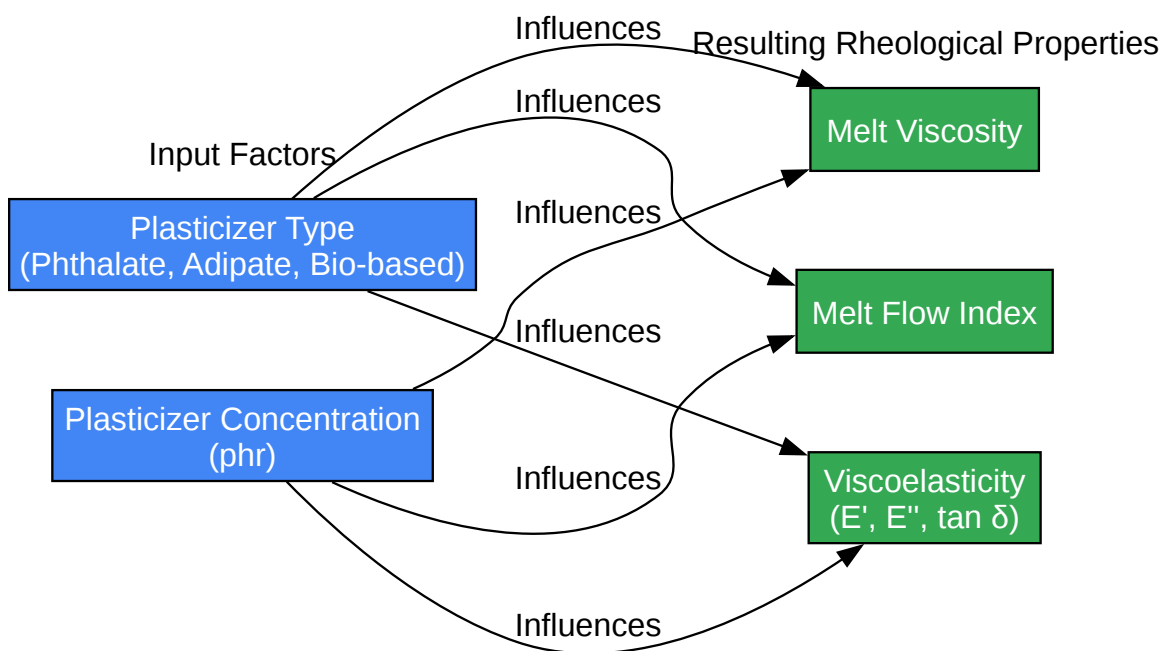
Procedure:

- Sample Preparation: Use pelletized or granulated plasticized PVC. Ensure the sample is dry.
- Instrument Setup:
 - Install the desired capillary die into the rheometer barrel.
 - Set the test temperature (e.g., 190 °C) and allow the barrel to reach thermal equilibrium.
- Loading the Sample:
 - Load the plasticized PVC sample into the barrel.
 - Allow the sample to melt and reach a uniform temperature (typically 5-10 minutes).
- Measurement:
 - The piston moves down at a series of pre-defined speeds, forcing the molten polymer through the capillary die.
 - For each piston speed, the pressure required to maintain that flow rate is measured by the pressure transducer.

- Calculation:
 - The shear rate at the wall of the capillary and the shear stress are calculated from the piston speed, barrel and die dimensions, and the measured pressure.
 - Shear Stress (τ) = $(\Delta P * R) / (2 * L)$
 - Shear Rate ($\dot{\gamma}$) = $(4 * Q) / (\pi * R^3)$ (for a Newtonian fluid; corrections like the Rabinowitsch correction are applied for non-Newtonian fluids) where:
 - ΔP = Pressure drop across the die
 - R = Radius of the capillary
 - L = Length of the capillary
 - Q = Volumetric flow rate
 - Melt Viscosity (η) = $\tau / \dot{\gamma}$
 - A plot of melt viscosity versus shear rate is generated.

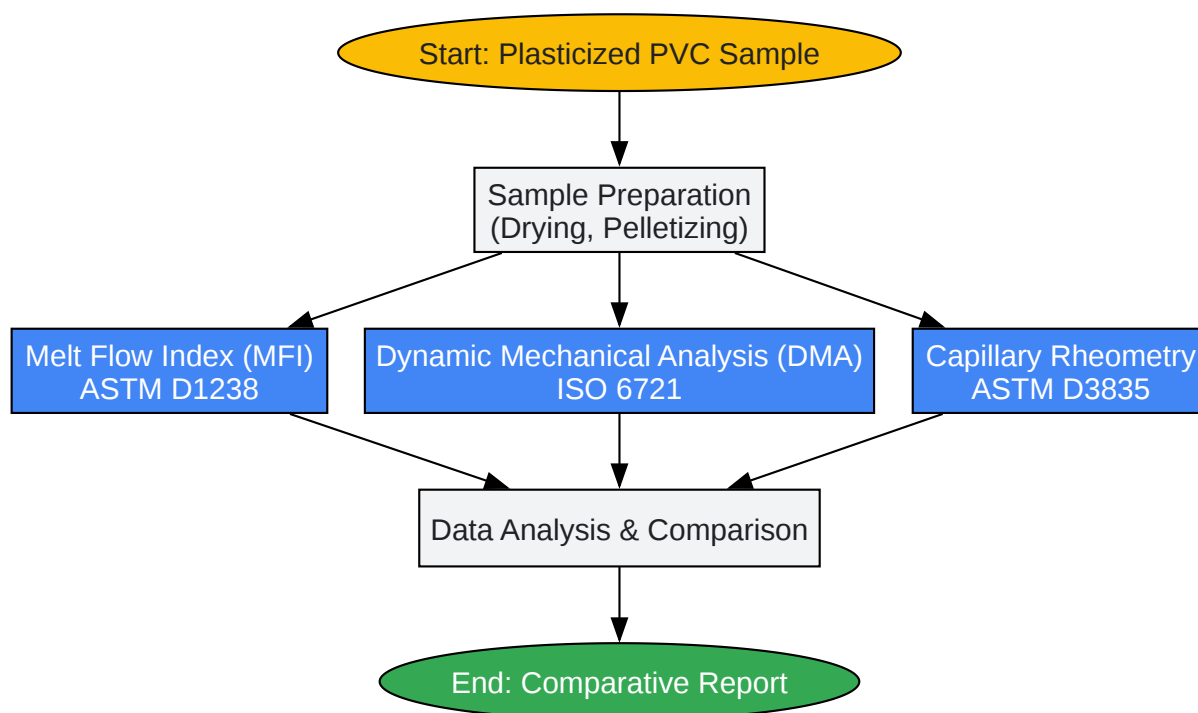
Visualizing Relationships and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key relationships and experimental workflows in the rheological study of plasticized PVC.



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Caption: Influence of Plasticizer Type and Concentration on PVC Rheology.



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Caption: Experimental Workflow for Rheological Characterization.

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